2-(2,4,5-Trichlorophenoxy)acetohydrazide 2-(2,4,5-Trichlorophenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 2381-77-3
VCID: VC1973777
InChI: InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
SMILES: C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
Molecular Formula: C8H7Cl3N2O2
Molecular Weight: 269.5 g/mol

2-(2,4,5-Trichlorophenoxy)acetohydrazide

CAS No.: 2381-77-3

Cat. No.: VC1973777

Molecular Formula: C8H7Cl3N2O2

Molecular Weight: 269.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4,5-Trichlorophenoxy)acetohydrazide - 2381-77-3

Specification

CAS No. 2381-77-3
Molecular Formula C8H7Cl3N2O2
Molecular Weight 269.5 g/mol
IUPAC Name 2-(2,4,5-trichlorophenoxy)acetohydrazide
Standard InChI InChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
Standard InChI Key RJNOGGWECYOHOH-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN

Introduction

Chemical Identity and Structure

2-(2,4,5-Trichlorophenoxy)acetohydrazide is a hydrazide derivative of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), featuring a hydrazide functional group (-CONHNH₂) attached to the acetic acid moiety. This chemical modification significantly alters its properties and potential applications compared to its parent compound.

Basic Identification Parameters

ParameterValue
CAS Registry Number2381-77-3
Molecular FormulaC₈H₇Cl₃N₂O₂
Molecular Weight269.51 g/mol
Exact Mass267.957311 g/mol
IUPAC Name2-(2,4,5-trichlorophenoxy)acetohydrazide

Structural Representation

The compound consists of a 2,4,5-trichlorophenoxy group connected to an acetohydrazide moiety. The three chlorine atoms are positioned at the 2, 4, and 5 positions of the phenyl ring, which is connected to an oxygen atom that links to the acetohydrazide group. This structure can be represented by the following structural identifiers :

Structural IdentifierValue
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NN
InChIInChI=1S/C8H7Cl3N2O2/c9-4-1-6(11)7(2-5(4)10)15-3-8(14)13-12/h1-2H,3,12H2,(H,13,14)
InChIKeyRJNOGGWECYOHOH-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 2-(2,4,5-trichlorophenoxy)acetohydrazide determine its behavior in different environments and its potential for various applications.

Physical Properties

PropertyValueNotes
AppearanceSolidBased on chemical class
Density1.597±0.06 g/cm³Predicted value
Storage ConditionsSealed in dry conditions, 2-8°CRecommended storage

Chemical Properties

PropertyValueNotes
pKa9.79±0.70Predicted value
Functional GroupsHydrazide, ether, trichlorophenylKey reactive sites
StabilitySensitive to heat and moistureBased on chemical class and storage recommendations

Spectroscopic Characterization

Spectroscopic data provide essential information about the compound's structure and purity. Several spectroscopic methods have been used to characterize 2-(2,4,5-trichlorophenoxy)acetohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has been characterized by both ¹H NMR and ¹³C NMR spectroscopy, which provide information about its hydrogen and carbon atom environments, respectively. The spectra have been recorded and are available in spectral databases .

Mass Spectrometry

Mass spectrometry data for 2-(2,4,5-trichlorophenoxy)acetohydrazide show the molecular ion peak and fragmentation patterns that are consistent with its structure. The GC-MS data available in databases show characteristic mass fragments, with major peaks at m/z 45, 73, and 43 , which correspond to fragments of the molecule after electron impact ionization.

Synthesis Methods

The synthesis of 2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the conversion of 2,4,5-trichlorophenoxyacetic acid or its derivatives to the corresponding hydrazide.

Related Synthesis Approaches

The synthesis of related hydrazides has been documented and can provide insight into potential synthetic routes. For instance, in the synthesis of 1-(2-(2,4,5-trichlorophenoxy)acetyl)-3-thiosemicarbazide, a related compound, a similar starting material is likely used .

Relationship to Parent Compound 2,4,5-T

Understanding the relationship between 2-(2,4,5-trichlorophenoxy)acetohydrazide and its parent compound 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) provides important context for its properties and potential concerns.

2,4,5-T Background

2,4,5-T is a synthetic auxin herbicide that was widely used to defoliate broad-leafed plants until concerns about its toxicity led to restrictions . It was developed in the late 1940s and synthesized by the reaction of 2,4,5-trichlorophenol and chloroacetic acid. 2,4,5-T was a component of Agent Orange, which was used as a defoliant during the Vietnam War .

Related Compounds

Several compounds structurally related to 2-(2,4,5-trichlorophenoxy)acetohydrazide have been documented and may provide insight into its properties and applications.

1-(2-(2,4,5-Trichlorophenoxy)acetyl)-3-thiosemicarbazide

This related compound (CAS: 35870-25-8) has a similar structure but contains a thiosemicarbazide group instead of a simple hydrazide. Its molecular formula is C₉H₈Cl₃N₃O₂S with a molecular weight of 328.6 g/mol . The presence of the sulfur atom and additional nitrogen in this compound likely confers different chemical and biological properties.

Other Hydrazide Derivatives

Hydrazide derivatives of various carboxylic acids have been studied for their potential as anticancer agents. For example, carboxylic acid (3H-quinazolin-4-yliden)hydrazides have been synthesized and evaluated for anticancer activity . While these compounds differ structurally from 2-(2,4,5-trichlorophenoxy)acetohydrazide, they share the hydrazide functional group and may exhibit similar reactivity patterns.

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